Isoliquiritigenin
Overview
Description
Isoliquiritigenin is a soluble guanylyl cyclase activator and possesses antitumor activity. It also possesses antioxidant, antiplatelet, and estrogenic properties .
Synthesis Analysis
This compound (ISL) was readily prepared via the Horner–Wadsworth–Emmons reactions using β-ketophosphonates. An improved protocol for the synthesis of ISL via the Claisen–Schmidt condensation was also presented .
Molecular Structure Analysis
This compound has a molecular formula of C15H12O4 . It belongs to the class of organic compounds known as 2’-hydroxychalcones. These are organic compounds containing a chalcone skeleton that carries a hydroxyl group at the 2’-position .
Chemical Reactions Analysis
This compound has been found to inhibit human monoamine oxidase (hMAO) in vitro . It showed competitive inhibition of hMAO-A and mixed inhibition of hMAO-B .
Physical and Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3, a boiling point of 504.0±42.0 °C at 760 mmHg, and a flash point of 272.7±24.4 °C .
Scientific Research Applications
Anticancer Properties
Isoliquiritigenin, a natural flavonoid, has shown promise in cancer research. It inhibits proliferation and induces apoptosis in various human cancer cells. Notably, it causes cell cycle arrest at the G2 and M phases in HeLa human cervical cancer cells due to DNA damage and blockade at the metaphase/anaphase transition. This suggests a role as a topoisomerase II poison, contributing to its antiproliferative effects (Park, Park, Park, & Chung, 2009). Additionally, it exhibits anti-metastatic activity in a mouse model of renal cell carcinoma, potentially through macrophage activation and direct cytotoxicity (Yamazaki, Morita, Endo, et al., 2002).
Prostate Cancer
In prostate cancer, this compound significantly inhibits cell proliferation and induces S and G2/M phase arrest. It enhances the expression of GADD153 mRNA and protein, associated with cell cycle arrest, suggesting its potential as a therapeutic agent for prostate cancer (Kanazawa, Satomi, Mizutani, et al., 2003).
Lung Cancer
This compound effectively inhibits lung cancer cell proliferation and induces G2/M phase arrest. The enhancement of p21(CIP1/WAF1) expression, a cyclin-dependent kinase inhibitor, positions this compound as a promising agent against lung cancer (Ii, Satomi, Katoh, et al., 2004).
Platelet Aggregation
It acts as an aldose reductase inhibitor and exhibits significant anti-platelet action, comparable to aspirin. This indicates its potential benefit in diabetic complications related to platelet hyperaggregability (Tawata, Aida, Noguchi, et al., 1992).
Apopt
otic Effects in Cancerthis compound induces apoptosis in various cancer cell types. For instance, in human gastric cancer MGC-803 cells, it triggers apoptosis through calcium- and mitochondrial transmembrane potential-dependent pathways, underscoring its potential as a natural anti-cancer agent (Ma, Fu, Pang, et al., 2001).
Ovarian Function and Steroidogenesis
This compound affects ovarian function by inhibiting antral follicle growth and disrupting steroid production. This suggests its role in influencing reproductive health and hormonal balance (Mahalingam, Gao, Eisner, et al., 2016).
Neuroprotective Effects
In neurology, this compound shows neuroprotective properties in traumatic brain injury models. It attenuates neuroinflammation, reduces brain damage, and improves cognitive and motor functions, indicating its potential in treating traumatic brain injury (Liu, Xiong, & Sui, 2019).
Anti-inflammatory and Antioxidant Activities
It exhibits potent anti-inflammatory and antioxidant activities, making it a candidate for various therapeutic applications, including in cardiovascular and neurodegenerative diseases (Peng, Du, Peng, et al., 2015).
H2 Histamine Receptor Antagonism
This compound selectively inhibits H2 histamine receptor signaling, suggesting its potential use in conditions mediated by this receptor, such as gastric acid-related disorders (Kim, Choi, Kim, et al., 2006).
Mechanism of Action
Target of Action
ISL has been found to target several key proteins and pathways in the body. It has a potent affinity for the GABA-A benzodiazepine receptor, acting as a positive allosteric modulator . It also targets the miR-301b/LRIG1 signaling pathways, which results in the inhibition of melanoma growth in vitro . Other targets include NLRP3 inflammasome, TLR4, Mincle, ESR2 (oestrogen receptor beta), PIK3CG (phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit gamma), and GSK3β (glycogen synthase kinase three beta) .
Mode of Action
ISL interacts with its targets to bring about changes in cellular processes. For instance, it inhibits NLRP3 inflammasome activation, which results in the improvement of diet-induced adipose tissue inflammation and insulin resistance . It also inhibits TLR4- and Mincle-induced expression of fibrosis-related genes in obese adipose tissue and macrophages .
Biochemical Pathways
ISL affects several biochemical pathways. It inhibits the upstream of the nuclear factor kappa B (NF-κB) pathway and activates the nuclear factor erythroid related factor 2 (Nrf2) pathway . It also suppresses the NOD-like receptor protein 3 (NLRP3) pathway and restrains the mitogen-activated protein kinase (MAPK) pathway .
Pharmacokinetics
The bioavailability and stability of isl are known to be low, which limits its application in clinical practice .
Result of Action
The molecular and cellular effects of ISL’s action are diverse. It has been found to downregulate NPC1L1 expression and competitively inhibit cellular cholesterol uptake by binding to NPC1L1 in a concentration-dependent manner in vitro . It also promotes or maintains antioxidant capacity and suppresses neuroinflammation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ISL. It is known that ISL has significant neuroprotective functions and reduces dopaminergic neurodegeneration . These activities suggest that the compound’s action may be influenced by the brain’s environment, but more research is needed to confirm this.
Safety and Hazards
Isoliquiritigenin causes skin irritation and serious eye irritation. It may also cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contacting with skin and eye, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
Future Directions
Research led by scientists of Hong Kong Baptist University (HKBU) found that isoliquiritigenin (ISL), a flavonoid isolated from the Chinese herbal medicine licorice, can inhibit pancreatic cancer progression. It may also enhance the efficacy of conventional chemotherapeutic drugs in treating pancreatic cancer . This is the first time that the anticancer activities of ISL in pancreatic cancer have been elucidated, with a coverage of the involvement of antioxidation, metabolic redox regulation, and autophagy in pancreatic cancer development .
Properties
IUPAC Name |
(E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-11-4-1-10(2-5-11)3-8-14(18)13-7-6-12(17)9-15(13)19/h1-9,16-17,19H/b8-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDRHHKMWQZJHT-FPYGCLRLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022466 | |
Record name | Isoliquiritigenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Isoliquiritigenin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037316 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
961-29-5, 13745-20-5 | |
Record name | Isoliquiritigenin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=961-29-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoliquiritigenin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000961295 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2',4,4'-Trihydroxychalcone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013745205 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoliquiritigenin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03285 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Isoliquiritigenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2',4,4'-trihydroxychalcone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.909 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Isoliquiritigenin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIHYDROXYCHALCONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9CTI9GB8F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Isoliquiritigenin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037316 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
200 - 204 °C | |
Record name | Isoliquiritigenin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037316 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.